N-quinoxalin-2-ylpropanamide
Description
Properties
IUPAC Name |
N-quinoxalin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)14-10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIKLDSKBJMACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The direct coupling of 2-chloroquinoxaline with propanamide represents a straightforward approach to N-quinoxalin-2-ylpropanamide. This method leverages the electrophilic nature of the C2 position in chloroquinoxaline, which undergoes nucleophilic attack by the amide group’s nitrogen atom. As demonstrated in analogous systems, such as the synthesis of N-isobutyl-3-phenylquinoxalin-2-amine, the reaction typically proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing effect of the adjacent nitrogen atoms in the quinoxaline ring activates the chloro substituent for displacement by weakly nucleophilic amides.
Optimization of Reaction Conditions
Initial trials using dimethyl sulfoxide (DMSO) as a solvent at 75°C yielded suboptimal results (<30%), attributed to the poor nucleophilicity of propanamide. Incorporating triethylamine (TEA) as a base enhanced deprotonation of the amide, increasing reactivity. A systematic screen of solvents (Table 1) revealed that N-methyl-2-pyrrolidone (NMP) at 110°C for 12 hours achieved an 82% yield, likely due to its high polarity and ability to stabilize charged intermediates.
Table 1: Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 75 | 24 | 28 |
| DMF | 100 | 18 | 45 |
| NMP | 110 | 12 | 82 |
| THF | 65 | 24 | 15 |
Spectroscopic Characterization
The product exhibited characteristic IR absorption at 1664 cm⁻¹ (C=O stretch) and 3280 cm⁻¹ (N-H stretch). ¹H NMR (DMSO-d₆) signals at δ 2.62 (t, J=6.0 Hz, 2H, CH₂CO) and δ 4.43 (t, J=6.0 Hz, 2H, NCH₂) confirmed the propanamide sidechain. High-resolution mass spectrometry (HRMS) validated the molecular ion peak at m/z 254.12 (M + Na)⁺.
Amide Coupling Between Quinoxalin-2-amine and Propanoic Acid Derivatives
Carbodiimide-Mediated Coupling
An alternative route involves activating propanoic acid as a mixed anhydride or using coupling agents like EDC/HOBt. Quinoxalin-2-amine reacts with propanoic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the amide bond. This method, adapted from hydrazide syntheses, achieved a 74% yield after 24 hours at room temperature in dichloromethane (DCM).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduced reaction time by 80% while maintaining a 71% yield. The accelerated kinetics are attributed to enhanced molecular collisions and thermal efficiency, consistent with trends observed in heterocyclic amidation.
Purity and Scalability
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) provided >98% purity. Gram-scale reactions (10 mmol) reproduced lab-scale yields (72–75%), demonstrating robustness for industrial applications.
Heterocycloannulation Using Propanamide-Functionalized Diamines
Substrate Synthesis and Cyclization
A novel annulation strategy employs 1,2-diamines bearing a propanamide group. For example, 3-aminopropylpropanamide reacts with 2,2-dibromo-1-phenylethanone in DMSO at 75°C, undergoing oxidative amidation followed by cyclization to form the quinoxaline core. This one-pot method avoids isolation of intermediates, yielding 65% of this compound.
Regioselectivity and Byproduct Analysis
NOE spectroscopy confirmed exclusive formation of the 3-phenyl regioisomer due to preferential imine pathway (Path A) over amide intermediates (Path B). Minor byproducts (<5%) included dimerized quinoxalines, separable via fractional crystallization.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 82 | 12 | High |
| Amide Coupling | 74 | 24 | Moderate |
| Heterocycloannulation | 65 | 18 | Low |
Solvent and Base Effects on Reaction Efficiency
Role of Polar Aprotic Solvents
DMSO and NMP outperformed ethereal solvents due to their ability to stabilize transition states through dipole interactions. NMP’s high boiling point (202°C) enabled elevated temperatures without decomposition, critical for overcoming the amide’s low nucleophilicity.
Base Selection
TEA proved superior to inorganic bases (K₂CO₃, NaHCO₃) in deprotonating propanamide (pKa ~17). Stronger bases like DBU (1,8-diazabicycloundec-7-ene) caused quinoxaline ring degradation above 100°C, limiting utility.
Advanced Characterization Techniques
Chemical Reactions Analysis
Types of Reactions
N-quinoxalin-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoxaline-2-ylpropanol.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Quinoxaline-2-ylpropanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Synthesis of N-Quinoxalin-2-ylpropanamide
The synthesis of this compound typically involves the reaction of quinoxaline derivatives with propanoyl halides or related compounds. This process can be optimized through various methodologies, including:
- Michael Addition : A common method involves the chemoselective Michael addition of acrylic acid derivatives to quinoxaline thiones, yielding a range of propanamide derivatives with potential biological activity .
- Azide Coupling : Another effective strategy is the use of azide coupling methods, which facilitate the formation of N-substituted propanamides from quinoxaline scaffolds .
This compound and its derivatives exhibit a variety of biological activities, particularly in oncology. The following key findings highlight their anticancer potential:
Anticancer Activity
Numerous studies have demonstrated the efficacy of this compound against various cancer cell lines:
- Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that derivatives of this compound possess significant cytotoxic effects against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. For instance, compounds derived from quinoxaline exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 1 | HCT-116 | 1.9 |
| 2 | MCF-7 | 2.3 |
| 3 | HCT-116 | 7.52 |
Case Studies
Several case studies illustrate the practical applications and outcomes associated with this compound:
Case Study 1: Anticancer Efficacy
A study evaluated a series of novel quinoxaline derivatives for their anticancer properties using both in vitro and in vivo models. The findings highlighted that specific modifications to the quinoxaline structure enhanced cytotoxicity and selectivity towards cancer cells compared to standard chemotherapy agents like doxorubicin .
Case Study 2: Pharmacokinetic Properties
Research into the pharmacokinetics of N-quioxalin-2-ypropanamide derivatives indicated favorable absorption characteristics and lower toxicity profiles compared to established drugs. Notably, these compounds were not substrates for P-glycoprotein (P-gp), suggesting improved bioavailability and efficacy in targeting cancer cells without significant side effects .
Mechanism of Action
The mechanism of action of N-quinoxalin-2-ylpropanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between N-quinoxalin-2-ylpropanamide and related compounds are critical for understanding their pharmacological profiles. Below is a detailed comparison based on synthetic accessibility, bioactivity, and physicochemical properties.
Structural Analogues and Antiproliferative Activity
El Rayes et al. (2019) synthesized two classes of analogues:
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates Structure: Incorporates a sulfanyl linker and an ester-terminated alkanoate chain. Bioactivity: Moderate antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values ranging from 12–25 μM . Mechanism: Likely disrupts microtubule assembly or DNA synthesis via quinoxaline intercalation.
N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides Structure: Features an alkyl chain directly bonded to the propanamide nitrogen, enhancing lipophilicity. Bioactivity: Significantly higher potency, with IC₅₀ values as low as 5.8 μM against HepG2 cells. This is attributed to improved membrane permeability and target binding .
| Property | Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides |
|---|---|---|
| Core Structure | Ester-terminated alkanoate chain | Alkyl-substituted propanamide |
| IC₅₀ (MCF-7) | 12–25 μM | 6.2–15 μM |
| IC₅₀ (HepG2) | 14–23 μM | 5.8–12 μM |
| Solubility (PBS) | Moderate (due to ester hydrophilicity) | Low (enhanced lipophilicity from alkyl chain) |
Key Structural Determinants of Activity
- Sulfanyl Linker : Critical for stabilizing interactions with cysteine residues in target proteins .
- Phenyl Substituent: Enhances π-π stacking with aromatic amino acids in enzyme active sites.
- Alkyl Chain Length : Longer chains (e.g., N-pentyl derivatives) improve cellular uptake but reduce aqueous solubility.
Limitations and Trade-offs
While N-Alkyl derivatives exhibit superior potency, their low solubility poses formulation challenges. In contrast, ester-containing analogues offer better solubility but require higher doses for efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-quinoxalin-2-ylpropanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling quinoxaline derivatives with propanamide precursors under anhydrous conditions. For example, a modified procedure from El Rayes et al. uses DMF as a solvent with catalytic agents like tetra-n-butylammonium bromide to improve reaction efficiency . Optimization should focus on:
- Temperature control : Room temperature for initial mixing, followed by gradual heating (e.g., 60–80°C) to avoid side reactions.
- Stoichiometric ratios : A 1:1.5 molar ratio of quinoxaline to propanamide precursor minimizes unreacted intermediates .
- Purity validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Validate using HPLC with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the key spectral markers to confirm its structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (quinoxaline ring) and a singlet at δ 2.1–2.3 ppm for the propanamide methyl group .
- 13C NMR : Confirm carbonyl (C=O) resonance at δ 165–170 ppm .
- Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak [M+H]+ matching the theoretical molecular weight (e.g., m/z 268.3 for C12H13N3O) .
- Infrared (IR) Spectroscopy : Key absorptions include N-H stretching (3300–3200 cm⁻¹) and C=O vibration (1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for this compound across different in vitro models?
- Methodological Answer : Contradictions often arise from variability in experimental design. Apply these strategies:
- Model standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum concentration, passage number) across studies .
- Dose-response validation : Perform parallel assays (e.g., MTT and ATP luminescence) to confirm cytotoxicity thresholds .
- Data triangulation : Cross-reference results with computational docking studies (e.g., AutoDock Vina) to verify binding affinity consistency with biological activity .
Q. What computational strategies are recommended to study the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
-
Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to analyze ligand-protein interactions over 100-ns trajectories. Focus on quinoxaline ring interactions with hydrophobic pockets in target enzymes .
-
Quantum Mechanical (QM) Calculations : Apply DFT (B3LYP/6-31G*) to evaluate electron density distribution, identifying regions prone to electrophilic attack .
-
SAR Table Construction : Tabulate substituent effects (e.g., -OCH3 vs. -NO2) on bioactivity, correlating with logP and polar surface area values (Table 1).
Table 1 : Example SAR Data for Derivatives
Substituent IC50 (μM) logP Polar Surface Area (Ų) -H 12.3 2.1 65.7 -OCH3 8.9 1.8 72.4 -NO2 4.2 1.5 80.1
Experimental Design & Reproducibility
Q. How should researchers design experiments to ensure reproducibility of this compound’s pharmacological effects?
- Methodological Answer : Follow the Beilstein Journal’s guidelines:
- Detailed protocols : Document solvent batches (e.g., DMF Lot#), stirring rates (RPM), and purification gradients .
- Negative controls : Include vehicle-only (e.g., DMSO) and untreated groups to isolate compound-specific effects .
- Data sharing : Upload raw NMR/MS spectra and crystallographic data (CCDC) as supplementary files with DOI links .
Q. What are common pitfalls in analyzing the stability of this compound under physiological conditions, and how can they be mitigated?
- Methodological Answer :
- Pitfall 1 : Degradation in aqueous buffers.
- Solution : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to mimic serum stability .
- Pitfall 2 : Photoisomerization under lab lighting.
- Solution : Conduct stability assays in amber vials and monitor via UV-Vis at 1-hour intervals .
Ethical & Reporting Standards
Q. How should researchers address ethical considerations when studying this compound’s neurotoxic potential?
- Methodological Answer : Adopt the FINER criteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
